molecular formula C18H21F3N2O3S.HCl B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Katalognummer B1139083
CAS-Nummer: 250266-51-4
Molekulargewicht: 438.89
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Highly selective dopamine D3 receptor antagonist. Induces phospholipidosis and exhibits antischizophrenic activity in vivo.

Wissenschaftliche Forschungsanwendungen

Dopamine D3 Receptor Antagonist

PNU-177864 is a highly selective dopamine D3 receptor antagonist . The D3 receptor is a protein that is a part of the dopamine receptor system, and it plays a crucial role in the human central nervous system. Antagonists for this receptor are being researched for their potential therapeutic benefits in treating various neurological and psychiatric disorders.

Antischizophrenic Activity

PNU-177864 has shown antischizophrenic activity in vivo . This suggests that it could potentially be used in the treatment of schizophrenia, a chronic mental disorder that affects a person’s thinking, feeling, and behavior.

Induction of Phospholipidosis

The compound has been found to induce phospholipidosis . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. While this is generally considered a side effect, it could potentially be leveraged for research purposes in understanding the mechanism of drug-induced phospholipidosis.

Myopathy Research

Research has indicated a link between PNU-177864 and myopathy . Myopathy is a disease of the muscle in which the muscle fibers do not function properly, resulting in muscular weakness. Understanding this link could potentially lead to new insights into the treatment of myopathies.

Epididymal Affinity

PNU-177864 has shown an unusual affinity for the epididymis , a tube located at the back of the testicles that stores and carries sperm. This could potentially be used in research related to male fertility and reproductive health.

Drug Distribution Analysis

The compound’s distribution in the body following repeated dosing has been studied . This information is crucial in understanding the pharmacokinetics of the drug, which can inform dosage decisions and predict potential side effects.

Eigenschaften

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQWSXZZQPZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

CAS RN

250266-51-4
Record name PNU-177864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-177864
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using procedure 4, 4-trifluoromethoxybenzenesulfonyl chloride was added to 2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine to give the title compound as a solid, m.p. 151-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.